Cas no 89283-49-8 (2-Chloro-N-methyl-5-nitropyrimidin-4-amine)

2-Chloro-N-methyl-5-nitropyrimidin-4-amine is a nitropyrimidine derivative with a chloro and methylamino substitution at the 2- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive chloro and nitro groups enable selective functionalization, making it valuable for constructing complex heterocyclic systems. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the methylamino moiety contributes to solubility and further derivatization potential. This compound is particularly useful in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. Proper handling is advised due to its potential sensitivity to moisture and heat.
2-Chloro-N-methyl-5-nitropyrimidin-4-amine structure
89283-49-8 structure
Product Name:2-Chloro-N-methyl-5-nitropyrimidin-4-amine
CAS No:89283-49-8
MF:C5H5ClN4O2
MW:188.571799039841
MDL:MFCD07440210
CID:706858
PubChem ID:7147232
Update Time:2025-06-22

2-Chloro-N-methyl-5-nitropyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-methyl-5-nitropyrimidin-4-amine
    • (2-Chloro-5-nitro-pyrimidin-4-yl)-methyl-amine
    • 4-Pyrimidinamine, 2-chloro-N-methyl-5- nitro-
    • SCHEMBL4867295
    • 2-Chloro-4-(methylamino)-5-nitropyrimidine
    • CS-0045735
    • BDBM50461121
    • CHEMBL4226348
    • AB42030
    • A843117
    • AKOS000320554
    • MFCD07440210
    • POTFNHOCCZSOOA-UHFFFAOYSA-N
    • 2-chloro-N-methyl-5-nitro-4-pyrimidinamine
    • 2-chloro-N-methyl-5-nitro-pyrimidin-4-amine;2-Chloro-4-(methylamino)-5-nitropyrimidine
    • F2124-0142
    • N-(2-chloro-5-nitro-4-pyrimidinyl)-N-methylamine
    • EN300-238059
    • 2-chloro-4-methylamino-5-nitropyrimidine
    • 2-chloro-4-(methyl-amino)-5-nitropyrimidine
    • 2-chloro-4-methylamino-5-nitro-pyrimidine
    • 89283-49-8
    • DTXSID60428069
    • SY038666
    • MDL: MFCD07440210
    • Inchi: 1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9)
    • InChI Key: POTFNHOCCZSOOA-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C(=N1)NC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 188.0101031g/mol
  • Monoisotopic Mass: 188.0101031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 414.2±30.0 °C at 760 mmHg
  • Flash Point: 204.3±24.6 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Chloro-N-methyl-5-nitropyrimidin-4-amine Security Information

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2-Chloro-N-methyl-5-nitropyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89283-49-8)2-Chloro-N-methyl-5-nitropyrimidin-4-amine
Order Number:A843117
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:58
Price ($):1202.0
Email:sales@amadischem.com

2-Chloro-N-methyl-5-nitropyrimidin-4-amine Related Literature

Additional information on 2-Chloro-N-methyl-5-nitropyrimidin-4-amine

Introduction to 2-Chloro-N-methyl-5-nitropyrimidin-4-amine (CAS No. 89283-49-8)

2-Chloro-N-methyl-5-nitropyrimidin-4-amine, with the CAS number 89283-49-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential building blocks in various biological processes, including nucleic acid synthesis and cell signaling. The unique chemical structure of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine makes it a valuable candidate for the development of novel therapeutic agents.

The molecular formula of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine is C6H6ClN3O2, and its molecular weight is approximately 193.58 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a methylamino group at the 4-position. These functional groups contribute to the compound's reactivity and potential biological activity.

In recent years, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of antiviral and anticancer agents. The nitro group in the molecule can be reduced to an amino group, which can then be further modified to create a wide range of bioactive compounds. This versatility makes 2-Chloro-N-methyl-5-nitropyrimidin-4-amine an attractive starting material for medicinal chemists.

The biological activity of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has been explored in several studies. Research published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of viral replication. Specifically, it has shown promise in inhibiting the replication of RNA viruses, such as influenza and coronaviruses. The mechanism of action involves interfering with viral RNA synthesis, thereby reducing viral load and mitigating disease severity.

Beyond antiviral applications, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Research found that certain derivatives of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine exhibited potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

The synthetic route for producing 2-Chloro-N-methyl-5-nitropyrimidin-4-amine is well-documented in the literature. One common method involves the reaction of 2-chloro-5-nitropyrimidine with methylamine under appropriate conditions. This reaction typically proceeds via nucleophilic substitution at the 4-position of the pyrimidine ring, followed by protonation to form the final product. The purity and yield of the synthesized compound can be optimized by carefully controlling reaction parameters such as temperature, solvent choice, and reaction time.

In addition to its therapeutic potential, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has also been studied for its use as a probe molecule in biochemical assays. Its unique electronic properties make it suitable for labeling and detecting specific biomolecules, such as proteins and nucleic acids. This application has significant implications for diagnostic and research purposes, where precise detection and quantification are crucial.

The safety profile of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine (CAS No. 89283-49-8) is a versatile compound with promising applications in antiviral and anticancer therapy. Its unique chemical structure and biological activity make it a valuable tool for medicinal chemists and pharmaceutical researchers. Ongoing studies continue to explore its full potential, paving the way for new therapeutic advancements in the future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89283-49-8)2-Chloro-N-methyl-5-nitropyrimidin-4-amine
A843117
Purity:99%
Quantity:5g
Price ($):1202.0
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